molecular formula C19H16O3 B3269713 [1,1'-Biphenyl]-3-ol, benzoate CAS No. 51531-67-0

[1,1'-Biphenyl]-3-ol, benzoate

Cat. No.: B3269713
CAS No.: 51531-67-0
M. Wt: 292.3 g/mol
InChI Key: ZLDSPZXWAMFBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-3-ol, benzoate is a functionalized biphenyl ester of interest in organic synthesis and medicinal chemistry research. The biphenyl scaffold is a fundamental structure in organic chemistry and is notably present in various biologically active compounds and marketed drugs . Researchers utilize this scaffold in the development of substances with potential pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties . Biphenyl derivatives are versatile intermediates and can be synthesized through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for forming the crucial carbon-carbon bond between two aromatic rings . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

benzoic acid;3-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O.C7H6O2/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;8-7(9)6-4-2-1-3-5-6/h1-9,13H;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDSPZXWAMFBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50789479
Record name Benzoic acid--[1,1'-biphenyl]-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50789479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51531-67-0
Record name Benzoic acid--[1,1'-biphenyl]-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50789479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving 1,1 Biphenyl 3 Ol, Benzoate

Hydrolysis Kinetics and Mechanisms under Various Conditions

The hydrolysis of [1,1'-Biphenyl]-3-ol, benzoate (B1203000), which results in the cleavage of the ester bond to yield [1,1'-biphenyl]-3-ol and benzoic acid, is a fundamental transformation. The kinetics and predominant mechanistic pathways of this reaction are highly dependent on the pH of the medium, specifically whether the conditions are acidic, basic, or neutral.

Under acidic conditions, the hydrolysis of [1,1'-Biphenyl]-3-ol, benzoate proceeds primarily through the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway is initiated by the protonation of the carbonyl oxygen of the ester. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The key steps are:

Protonation: The carbonyl oxygen is rapidly and reversibly protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group ([1,1'-biphenyl]-3-ol).

Elimination: The protonated leaving group, [1,1'-biphenyl]-3-ol, departs, and the carbonyl group is reformed by the elimination of a proton, regenerating the acid catalyst.

The rate of this reaction is typically first-order in both the ester and the acid catalyst. The formation of the tetrahedral intermediate is generally the rate-determining step. Studies on related substituted phenyl benzoates show that the reaction rate is influenced by the electronic nature of substituents on both the phenyl ring and the benzoyl group.

Table 1: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis Illustrative data based on typical ester hydrolysis kinetics.

[H⁺] (mol/L)Temperature (°C)k_obs (s⁻¹)
0.01501.5 x 10⁻⁵
0.1501.5 x 10⁻⁴
1.0501.5 x 10⁻³
0.1756.2 x 10⁻⁴

In basic or alkaline media, the hydrolysis of this compound is significantly accelerated and occurs via the B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This saponification reaction is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt.

The mechanism involves:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral alkoxide intermediate. This step is typically the rate-determining step of the reaction.

Leaving Group Elimination: The intermediate collapses, expelling the [1,1'-biphenyl]-3-phenoxide ion as the leaving group.

Acid-Base Reaction: The newly formed benzoic acid rapidly transfers a proton to the more basic phenoxide ion, resulting in the formation of a benzoate salt and [1,1'-biphenyl]-3-ol. This final, fast acid-base step drives the reaction to completion.

Table 2: Relative Rates of Base-Catalyzed Hydrolysis Comparison based on the electronic effects of substituents on related phenyl benzoates.

SubstrateRelative Rate
Phenyl benzoate1.0
4-Nitrophenyl benzoate~100
This compound (Predicted)~1.5 - 2.0
4-Methoxyphenyl benzoate~0.25

Non-catalytic, or neutral, hydrolysis of this compound occurs through the direct reaction with water. This process is substantially slower than its acid- or base-catalyzed counterparts. rsc.org The reaction requires more forcing conditions, such as elevated temperatures, to proceed at a reasonable rate. researchgate.net

The mechanism is similar to the acid-catalyzed pathway but relies on the weaker nucleophilicity of neutral water without prior activation of the carbonyl group. The rate-determining step is the nucleophilic attack of a water molecule on the carbonyl carbon to form the tetrahedral intermediate. Due to the poor leaving group ability of the unprotonated hydroxyl group and the weak nucleophilicity of water, the activation energy for this pathway is significantly higher than for the catalyzed reactions.

Transesterification Reactions with Alternative Alcohols

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with an alternative alcohol (R-OH) in the presence of an acid or base catalyst to produce a new ester (benzyl R-oate) and [1,1'-biphenyl]-3-ol. researchgate.net

The reaction is an equilibrium process, and the position of the equilibrium can be manipulated by using a large excess of the reactant alcohol or by removing one of the products as it is formed.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol (R-OH) acting as the nucleophile instead of water. The carbonyl group is protonated, followed by nucleophilic attack by the new alcohol to form a tetrahedral intermediate, and subsequent elimination of [1,1'-biphenyl]-3-ol.

Base-Catalyzed Transesterification: This pathway involves an alkoxide ion (RO⁻), generated by deprotonating the alcohol with a strong base, acting as the nucleophile. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate and subsequent displacement of the [1,1'-biphenyl]-3-phenoxide leaving group.

Table 3: Illustrative Transesterification of this compound

Reactant AlcoholCatalystProduct Ester
MethanolH₂SO₄Methyl benzoate
EthanolNaOEtEthyl benzoate
IsopropanolH₂SO₄Isopropyl benzoate
Benzyl (B1604629) alcoholH₂SO₄Benzyl benzoate

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) Moiety

The biphenyl moiety of this compound contains two aromatic rings that can undergo aromatic substitution reactions. The regiochemical outcome is dictated by the directing effects of the substituents present on each ring.

Electrophilic Aromatic Substitution: The reactivity of the two rings towards electrophiles is different. youtube.com

Ring A (Substituted with -O-COPh): The oxygen atom of the ester is attached directly to this ring. Its lone pairs can be donated into the ring via resonance, making it an activating group and an ortho, para-director. reddit.com Therefore, electrophilic attack is favored at the positions ortho and para to the ester linkage (positions 2, 4, and 6). Steric hindrance from the bulky benzoyl group may disfavor substitution at the ortho positions (2 and 6) compared to the para position (4).

Ring B (Unsubstituted Phenyl Ring): This ring is influenced by the deactivating, electron-withdrawing nature of the adjacent ester-substituted ring. As a whole, the C₆H₅O(CO)Ph group is deactivating for the second ring. Electrophilic substitution on this ring will be slower than on benzene (B151609) itself and will primarily occur at the ortho' and para' positions (2', 4'), as the phenyl group itself is an ortho, para-director.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s) on Ring A (Positions)
NitrationHNO₃, H₂SO₄4-Nitro derivative
BrominationBr₂, FeBr₃4-Bromo derivative
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl derivative

Nucleophilic Aromatic Substitution (S_N_Ar): Nucleophilic aromatic substitution on the biphenyl moiety is generally difficult as it lacks strong electron-withdrawing groups (like -NO₂) necessary to activate the ring towards nucleophilic attack. chemistrysteps.com The reaction requires a good leaving group and typically harsh conditions. For the parent compound, S_N_Ar is not a favorable pathway. If, however, the biphenyl rings were substituted with powerful electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to a potential leaving group (like a halogen), the S_N_Ar reaction could proceed via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. youtube.com

Reductive and Oxidative Transformations of the Ester Linkage

The ester functionality in this compound can be targeted by reductive and oxidative reagents.

Reductive Transformations: The most common reductive transformation of an ester is its conversion to two alcohols. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the [1,1'-biphenyl]-3-phenoxide leaving group to form an intermediate aldehyde (benzaldehyde). This aldehyde is immediately reduced further to the corresponding primary alcohol (benzyl alcohol). The phenoxide is protonated during aqueous workup to yield [1,1'-biphenyl]-3-ol.

Therefore, the reduction of this compound with LiAlH₄ yields [1,1'-biphenyl]-3-ol and benzyl alcohol.

Table 5: Products of Ester Linkage Reduction

ReagentProduct 1Product 2
LiAlH₄, then H₂O workup[1,1'-Biphenyl]-3-olBenzyl alcohol
DIBAL-H (low temp)[1,1'-Biphenyl]-3-olBenzaldehyde

Oxidative Transformations: The ester linkage itself is generally resistant to oxidation under standard conditions. Oxidative cleavage of the C-O bond of the ester is not a common transformation. However, hypervalent iodine reagents have been shown to facilitate the oxidative transformation of related benzyl ethers into benzoate esters. siu.edusemanticscholar.org Direct oxidation of the ester linkage in this compound would require harsh conditions that would likely degrade the aromatic rings before cleaving the ester bond. The biphenyl rings themselves could be susceptible to oxidation under very strong conditions (e.g., with KMnO₄ or O₃), leading to ring cleavage and the formation of carboxylic acids.

Thermal Decomposition Pathways and Products

Detailed experimental studies specifically investigating the thermal decomposition pathways and identifying the resulting products of this compound are not extensively available in the public domain. The thermal stability and degradation of aromatic esters are influenced by the specific nature of the aromatic groups and the ester linkage. In the absence of direct research on this compound, potential decomposition behaviors can be inferred from studies on structurally related compounds, such as biphenyl and other phenyl benzoates. However, it is crucial to note that these are theoretical considerations and would require experimental validation.

The thermal decomposition of the biphenyl moiety typically requires high temperatures. For instance, studies on the pyrolysis of biphenyl have shown that decomposition begins at elevated temperatures, leading to the formation of various products through complex reaction pathways. Research conducted at 460°C has identified the primary gaseous products of biphenyl decomposition as hydrogen and methane, with benzene and triphenyl also being significant products. The formation of these products suggests that at high temperatures, both C-H and C-C bond cleavage occurs.

For aromatic esters, the decomposition mechanism is highly dependent on their specific structure. Esters that contain a β-hydrogen atom on the alcohol portion typically undergo a concerted intramolecular elimination reaction (Ester pyrolysis), yielding a carboxylic acid and an alkene. However, this compound lacks a β-hydrogen in the biphenyl-3-ol moiety, making this pathway unlikely.

Therefore, the thermal decomposition of this compound would likely proceed through radical mechanisms at high temperatures. The initial step would likely be the homolytic cleavage of the ester C-O bond, which is generally the weakest bond in the ester group, to form a benzoyl radical and a biphenoxy radical.

Subsequent reactions of these radicals would lead to a complex mixture of products. The benzoyl radical could lose carbon monoxide to form a phenyl radical, or it could abstract a hydrogen atom to form benzaldehyde, which could then undergo further decomposition. The phenyl radical could abstract hydrogen to form benzene, or it could combine with other radicals. The biphenoxy radical could undergo various rearrangements and fragmentation reactions.

Given the lack of specific experimental data, a definitive account of the thermal decomposition pathways and a quantitative analysis of the products for this compound cannot be provided at this time. Further experimental research, including techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and thermogravimetric analysis coupled with evolved gas analysis (TGA-EGA), would be necessary to elucidate the precise mechanisms and identify the full range of decomposition products.

Advanced Spectroscopic Elucidation and Theoretical Interpretations of 1,1 Biphenyl 3 Ol, Benzoate Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) signals in the [1,1'-Biphenyl]-3-ol, benzoate (B1203000) molecule. The complexity of the overlapping aromatic signals necessitates the use of advanced techniques for complete structural characterization.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of [1,1'-Biphenyl]-3-ol, benzoate.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY spectra would show correlations between adjacent protons on the biphenyl (B1667301) and benzoate rings. For instance, the protons on the monosubstituted phenyl ring of the benzoate group would exhibit a characteristic coupling pattern, allowing for their sequential assignment. Similarly, the protons on both rings of the biphenyl moiety can be traced through their scalar couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the ¹³C signals based on the previously assigned ¹H signals. Each CH group in the aromatic rings will produce a cross-peak in the HSQC spectrum, providing a direct link between the proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the proton on the carbon bearing the benzoate group in the biphenyl ring will show a correlation to the carbonyl carbon of the benzoate group, unequivocally establishing the ester linkage. Similarly, correlations between the protons of one phenyl ring and the carbons of the other in the biphenyl unit can help in assigning the connectivity across the C-C single bond.

Based on data from similar structures like benzyl (B1604629) benzoate, the expected chemical shifts can be inferred. researchgate.net For instance, the methylene (B1212753) protons in a benzyl group typically appear around 5.3 ppm in the ¹H NMR spectrum, while the carbonyl carbon of the benzoate group resonates around 166 ppm in the ¹³C NMR spectrum. researchgate.netrsc.org The aromatic protons and carbons will exhibit complex splitting patterns and chemical shifts influenced by the substituents and their relative positions.

Solid-State NMR Studies

Solid-state NMR (ssNMR) provides valuable insights into the molecular conformation and packing of this compound in the solid phase. Unlike in solution where molecules tumble rapidly, in the solid state, the orientation-dependent interactions are not averaged out.

¹³C ssNMR can be particularly informative for studying biphenyl derivatives. The chemical shifts of the carbon atoms in the biphenyl unit, especially C1, C2, and C6, are sensitive to the dihedral angle (θ) between the two phenyl rings. researcher.life By measuring the solid-state chemical shifts and comparing them with theoretical calculations, it is possible to estimate the torsional angle between the phenyl rings in the crystalline state. researcher.liferesearchgate.net This provides crucial information about the molecular conformation that is not accessible from solution NMR studies where rotation around the C-C single bond is often rapid.

Isotopic Labeling for Complex Spectral Interpretation

In cases of severe spectral overlap, which is common in molecules with multiple aromatic rings, isotopic labeling can be a powerful strategy to simplify the spectra and facilitate unambiguous assignments. wikipedia.org This technique involves selectively replacing certain atoms with their isotopes, most commonly ¹²C with ¹³C and ¹H with ²H (deuterium).

For this compound, one could selectively synthesize the molecule with one of the phenyl rings of the biphenyl moiety or the benzoate ring uniformly labeled with ¹³C. This would enhance the signals of the labeled part of the molecule and allow for easier identification of the correlations involving these atoms in multi-dimensional NMR experiments. sigmaaldrich.com

Deuterium labeling can also be employed to simplify ¹H NMR spectra. nih.gov For instance, by replacing the protons on one of the rings with deuterium, the corresponding signals in the ¹H NMR spectrum would disappear, reducing the complexity and allowing for a more straightforward analysis of the remaining signals. This approach has been widely used in the study of large biomolecules and can be adapted for complex organic molecules. nih.govckisotopes.com

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Anharmonic Vibrational Frequency Calculations

While harmonic frequency calculations are a good starting point, they often deviate from experimental values. Anharmonic calculations, which account for the non-parabolic nature of the potential energy surface, provide a more accurate prediction of the vibrational frequencies. acs.orgq-chem.comiastate.edu

Computational methods, such as Density Functional Theory (DFT), can be used to perform anharmonic vibrational frequency calculations for this compound. nih.govresearchgate.net These calculations can aid in the assignment of the experimental IR and Raman bands, especially in the complex fingerprint region where many vibrational modes overlap. For biphenyl, it has been shown that anharmonic calculations can accurately predict the vibrational modes. researchgate.net

Group Frequencies and Band Assignments

The IR and Raman spectra of this compound can be interpreted by identifying the characteristic group frequencies for its constituent functional groups.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group is expected in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. libretexts.org

C-O Stretching: The C-O stretching vibrations of the ester group will give rise to two bands, an asymmetric and a symmetric stretch, typically found in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. libretexts.org

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings will appear in the region of 3000-3100 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings will result in a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly useful for determining the substitution pattern of the rings and are found in the 675-900 cm⁻¹ region. libretexts.org

A detailed analysis of the IR and Raman spectra, in conjunction with theoretical calculations, would allow for a comprehensive assignment of the vibrational modes of this compound, providing a complete picture of its molecular structure and bonding characteristics.

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While no specific single crystal structure of this compound has been reported in the surveyed literature, the technique's potential for this molecule is significant.

If suitable crystals were obtained, X-ray diffraction analysis would reveal precise data on:

Bond lengths and angles: Confirming the geometry of the biphenyl and benzoate moieties.

Torsional angle: The dihedral angle between the two phenyl rings of the biphenyl group is a critical parameter, defining the molecule's conformation.

Molecular packing: Understanding the intermolecular interactions, such as hydrogen bonding (involving the hydroxyl group if it were not esterified, or with co-crystallized solvent) and π-π stacking interactions between the aromatic rings, which govern the crystal lattice structure. bohrium.com

This information is invaluable for correlating the solid-state structure with its physicochemical properties and for providing benchmark data for theoretical calculations.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analogues (if applicable to future research)

This compound is an achiral molecule. However, biphenyls can exhibit a form of axial chirality known as atropisomerism when rotation around the single bond connecting the two rings is sufficiently hindered. vedantu.compharmaguideline.com This typically occurs when there are bulky substituents at the ortho positions (2, 2', 6, and 6'). slideshare.netquora.com

For future research, chiral analogues of this compound could be synthesized by introducing appropriate ortho-substituents. These chiral, non-racemic atropisomers would be optically active and could be studied using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.org A CD spectrum of a chiral biphenyl analogue would show positive or negative peaks (Cotton effects) corresponding to its electronic transitions, providing information about its absolute configuration (P or M helicity) and conformation in solution. acs.orgslideshare.net

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. kud.ac.in The resulting ORD curve can also be used to determine the absolute configuration and study conformational changes. wikipedia.org

These techniques would be essential for characterizing the stereochemistry of any potential chiral derivatives developed for applications in asymmetric catalysis or materials science. nih.gov

Theoretical Basis for Spectroscopic Feature Prediction

Computational chemistry provides a powerful theoretical framework for predicting and interpreting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose. elixirpublishers.com

By first optimizing the molecular geometry of the compound, computational methods can then be used to calculate various spectroscopic parameters:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental data to aid in the assignment of vibrational modes. mdpi.com

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts, which are fundamental for structural confirmation. mdpi.com

Electronic Transitions: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule, such as π→π* transitions in the aromatic rings. researchgate.net

These theoretical predictions serve as a valuable complement to experimental data, providing a deeper understanding of the relationship between the molecule's electronic structure and its spectroscopic signatures.

Computational Chemistry and Molecular Modeling of 1,1 Biphenyl 3 Ol, Benzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of [1,1'-Biphenyl]-3-ol, benzoate (B1203000). These calculations can predict molecular geometries, orbital energies, and the distribution of electron density, which collectively determine the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For molecules similar to [1,1'-Biphenyl]-3-ol, benzoate, DFT calculations are routinely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.netsemanticscholar.org

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is utilized in conjunction with Pople-style basis sets such as 6-31G(d,p) or larger triple-ζ basis sets like 6-311+G(d,p) to achieve reliable results. mdpi.comresearchgate.net These calculations would reveal key geometric parameters, such as the dihedral angle between the two phenyl rings of the biphenyl (B1667301) unit and the conformational preferences of the benzoate ester group. DFT studies on substituted biphenyl benzoates and related structures have successfully elucidated electronic structures and reactivity descriptors. researchgate.netresearchgate.net For this compound, such studies would involve geometry optimization to find the lowest energy conformation, followed by the calculation of properties like dipole moment and molecular electrostatic potential (MEP), which highlights regions of electrophilic and nucleophilic character.

Table 1: Representative Ground State Properties Calculated by DFT (Note: The following data is illustrative for a molecule of this class and not specific experimental or calculated values for this compound.)

PropertyTypical MethodPredicted ValueSignificance
Dihedral Angle (Biphenyl)B3LYP/6-311+G(d,p)~40-50°Determines molecular shape and steric hindrance.
Dipole MomentB3LYP/6-311+G(d,p)2.0 - 3.0 DebyeIndicates overall molecular polarity.
Optimization EnergyB3LYP/6-311+G(d,p)VariesProvides the relative stability of the conformer.

For situations requiring higher accuracy, particularly for the energetics of conformational changes, ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing non-covalent interactions that can influence molecular conformation. researchgate.net

In the study of related systems like phenyl benzoate, MP2 calculations have been used to obtain excellent agreement with experimental geometric data. researchgate.net For this compound, high-accuracy ab initio calculations would be valuable for benchmarking DFT results and for creating a highly reliable potential energy surface for the rotation of the phenyl rings. Computational studies on chlorinated biphenyls have also utilized ab initio methods to calculate molecular electrostatic potentials and dipole moments for all congeners. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, FMO analysis performed using DFT would likely show that the HOMO is primarily localized on the electron-rich biphenyl moiety, which can act as an electron donor. Conversely, the LUMO is expected to be distributed over the benzoate portion, particularly the carbonyl group and the adjacent phenyl ring, which can act as an electron acceptor. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and greater potential for electronic transitions. semanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: The following data is representative for a molecule of this class and not specific calculated values for this compound.)

ParameterTypical Value (eV)Interpretation
HOMO Energy-6.5 to -5.5Relates to ionization potential; higher values indicate stronger electron-donating ability.
LUMO Energy-1.5 to -0.5Relates to electron affinity; lower values indicate stronger electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.0 to 5.0Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from rotation around single bonds, results in a complex energy landscape with multiple possible conformations. Understanding this landscape is crucial for predicting the molecule's predominant shapes and its dynamic behavior.

Two primary rotational motions define the conformation of this compound: the torsion around the C-C single bond connecting the two phenyl rings of the biphenyl unit, and the torsions around the C-O and C-C bonds of the ester linkage.

The rotational barrier of the biphenyl group is a well-studied phenomenon. The lowest energy conformation is a twisted or non-planar structure, with a dihedral angle typically around 45°. ic.ac.uk This twist is a compromise between two opposing forces: π-conjugation, which favors a planar (0°) conformation, and steric repulsion between the ortho-hydrogens, which disfavors it. The planar conformation represents a rotational energy barrier, as does the perpendicular (90°) conformation where π-conjugation is completely lost. researchgate.net For phenyl benzoate, theoretical studies have also characterized the rotational barriers around the ester's Ph-O and Ph-C bonds. researchgate.net

Table 3: Typical Torsional Energy Barriers for Key Fragments (Note: Data is based on studies of biphenyl and phenyl benzoate and is illustrative for the fragments within this compound.)

Torsional MotionTransition State (Dihedral Angle)Typical Energy Barrier (kcal/mol)Reference
Biphenyl C-C RotationPlanar (0°)~2.0 researchgate.net
Biphenyl C-C RotationPerpendicular (90°)~2.2 ic.ac.uk
Ester Ph-O TorsionPlanar~2.5 - 3.5 researchgate.net

To map the energy landscape associated with conformational changes, relaxed potential energy surface (PES) scans are performed. In this technique, a specific dihedral angle (torsional coordinate) is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to its lowest energy state. researchgate.net

A PES scan of the biphenyl dihedral angle in this compound would generate a curve showing the energy as a function of the twist angle. This scan would computationally confirm the twisted global minimum and locate the transition states at the planar (0°) and perpendicular (90°) conformations. ic.ac.uk The resulting energy profile provides the heights of the rotational barriers, which are crucial for understanding the molecule's conformational flexibility and the rate of interconversion between different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to model the time-dependent behavior of this compound, providing a detailed picture of its conformational flexibility and interactions with its environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's dynamic nature.

For biphenyl derivatives, a key dynamic feature is the rotation around the single bond connecting the two phenyl rings. acs.orglibretexts.org This rotation is subject to a torsional energy barrier, which is influenced by steric hindrance from substituents. rsc.org In this compound, the hydroxyl and benzoate groups, along with their positions, dictate the preferred dihedral angle and the energy required to twist the molecule. MD simulations can map this conformational landscape, identifying the most stable (lowest energy) conformations and the transition pathways between them. nih.gov

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. rsc.org MD simulations are particularly adept at exploring these solvent effects by explicitly including solvent molecules in the simulation box. The polarity, size, and hydrogen-bonding capability of the solvent can alter the conformational equilibrium of this compound. rsc.org

For instance, in a polar solvent like water or methanol, simulations would likely show that conformations maximizing hydrogen bonding between the solvent and the molecule's hydroxyl and ester groups are favored. rsc.org In contrast, in a non-polar solvent like chloroform, intramolecular interactions and steric effects would be the dominant forces shaping the molecule's conformation. rsc.org The explicit modeling of solvent molecules allows for the quantitative analysis of how the solvent shell organizes around the solute and stabilizes certain conformations over others. rsc.org

Table 1: Illustrative Solvent Effects on Dihedral Angles of a Biphenyl Derivative This table presents hypothetical data to illustrate how solvent polarity might influence the preferred dihedral angle of a biphenyl compound like this compound, as predicted by molecular dynamics simulations.

SolventDielectric Constant (ε)Predicted Average Dihedral Angle (°)Conformational Flexibility (Standard Deviation, °)
Chloroform4.845± 10
Methanol32.755± 15
Water80.160± 18

In the solid state or in highly concentrated solutions, intermolecular interactions govern how molecules of this compound pack together. MD simulations can model these condensed phases to study the specific non-covalent interactions that stabilize the system. asianpubs.org These interactions include:

π-π Stacking: The aromatic rings of the biphenyl and benzoate moieties can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. researchgate.net

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, capable of forming strong interactions with the carbonyl oxygen of the ester group on a neighboring molecule.

Computational analysis of the crystal structure can reveal the preferred packing motifs and the hierarchy of intermolecular forces dictating the supramolecular architecture. mdpi.comrsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are highly effective for predicting various spectroscopic properties of molecules. ingentaconnect.comacs.org For this compound, DFT methods can be used to calculate parameters that are directly comparable to experimental spectra. tandfonline.comtandfonline.com

Vibrational Frequencies (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational modes of the molecule. researchgate.net This results in a theoretical infrared (IR) and Raman spectrum, where the frequencies and intensities of peaks corresponding to specific functional group vibrations (e.g., O-H stretch, C=O stretch, C-O stretch, aromatic C-H bends) can be identified. nih.gov

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can be obtained by calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. acs.org These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 2: Example of DFT-Predicted Vibrational Frequencies for Phenyl Benzoate This table shows representative data from a computational study on phenyl benzoate, a core structural component of the target molecule, to illustrate the accuracy of DFT calculations in predicting spectroscopic data. researchgate.net

Vibrational ModeExperimental IR Frequency (cm⁻¹)Calculated (B3LYP) Frequency (cm⁻¹)Assignment
ν(C=O)17351740Carbonyl stretch
ν(C-O)12651270Ester C-O stretch
β(C-H)10881092Aromatic C-H in-plane bend

Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's electronic properties and reactivity. researchgate.netplu.mx The HOMO-LUMO energy gap is a key parameter related to the electronic excitation energy and chemical stability. tandfonline.com

Reaction Pathway Energetics and Transition State Theory

Computational methods can be used to model the chemical reactions involving this compound, such as its synthesis via Fischer esterification. thermofisher.com By mapping the potential energy surface of the reaction, chemists can identify the minimum energy pathway from reactants to products. researchgate.net

This involves locating and characterizing the energies of:

Reactants: e.g., [1,1'-Biphenyl]-3-ol and benzoic acid (or benzoyl chloride).

Intermediates: Short-lived, higher-energy species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. nih.gov

Products: e.g., this compound.

According to Transition State Theory, the energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. unc.edu Computational models can calculate these energy barriers, providing a quantitative understanding of the reaction kinetics. rug.nl For the esterification reaction, calculations would likely model the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration steps to form the final ester product. thermofisher.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a molecule with its physical properties (excluding biological ones in this context). researchgate.netnih.gov QSPR models are statistical equations that relate calculated molecular descriptors to an experimentally measured property. mdpi.com

For this compound, a QSPR model could be developed to predict properties such as boiling point, melting point, or solubility. This process involves:

Descriptor Calculation: A large number of numerical descriptors are calculated from the 2D or 3D structure of the molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., dipole moment, HOMO/LUMO energies), or geometric (e.g., surface area). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that finds the best correlation between a subset of descriptors and the property of interest.

Validation: The model's predictive power is rigorously tested using external datasets and cross-validation techniques to ensure it is robust and not overfitted. nih.gov

For a class of compounds like biphenyl esters, a QSPR model could use descriptors like polarizability, molecular volume, and electrostatic potential parameters to predict their physical characteristics. nih.govumsl.edu

Table 3: Selected Molecular Descriptors Used in QSPR Studies of Biphenyl Derivatives This table provides examples of descriptors commonly used in QSPR models for compounds related to this compound, such as polychlorinated biphenyls. nih.gov

Descriptor TypeDescriptor NameDescription
Quantum-ChemicalVs,minMinimum surface electrostatic potential
Quantum-ChemicalΠAverage local ionization energy on the surface
Quantum-Chemicalσtot²Total variance of the surface electrostatic potential
ConstitutionalNClNumber of chlorine atoms (example for PCBs)
TopologicalWiener IndexSum of distances between all pairs of atoms

Environmental Fate and Chemical Degradation Pathways of 1,1 Biphenyl 3 Ol, Benzoate

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, or photolysis, is a key process for the transformation of chemical compounds in the environment, initiated by the absorption of light energy. This process can occur directly through the absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs light in the solar spectrum (wavelengths > 290 nm), leading to its excitation and subsequent chemical breakdown. The biphenyl (B1667301) and benzoate (B1203000) moieties in [1,1'-Biphenyl]-3-ol, benzoate contain chromophores that can absorb ultraviolet (UV) radiation. Upon absorption of sufficient energy, the ester linkage or the aromatic rings could undergo cleavage. For instance, the photolysis of other esters has been shown to proceed through homolytic fission of the ester bond, producing radicals that can initiate further reactions. While specific studies on this compound are not available, the photolysis of nitrate (B79036) esters has been observed under illumination in the 265 nm to 334 nm spectral region, indicating the susceptibility of ester compounds to photochemical transformation capes.gov.br. The efficiency of direct photolysis would depend on the compound's absorption spectrum and the quantum yield of the reaction.

In many natural aquatic and atmospheric systems, indirect photodegradation is the dominant transformation pathway for organic pollutants. This process involves reactions with highly reactive transient species generated by the action of sunlight on natural water components like nitrate, dissolved organic matter (DOM), and hydrogen peroxide. The most significant of these reactive species is the hydroxyl radical (•OH).

The reaction of aromatic compounds with hydroxyl radicals is a primary degradation mechanism. usgs.gov The •OH radical can attack the electron-rich aromatic rings of the biphenyl and benzoate groups in this compound. This typically occurs via electrophilic addition, forming hydroxylated intermediates. researchgate.netrsc.org These intermediates are often more susceptible to further oxidation, which can lead to ring-opening and eventual mineralization to carbon dioxide and water. Studies on benzoic acid have shown that •OH radicals add to the aromatic ring, with theoretical calculations suggesting a preference for addition at the meta and para positions. researchgate.netrsc.org Similarly, research on phthalate (B1215562) esters has demonstrated that their degradation can be initiated by •OH radical attack on the aromatic ring, forming hydroxy phthalate esters. acs.org The rate of these reactions is typically very high, often approaching diffusion-controlled limits. nih.gov

Table 1: Degradation of Aromatic Esters by Indirect Photolysis with Hydroxyl Radicals This table presents data for analogous compounds to infer the potential behavior of this compound.

CompoundSystemRate Constant (k)Reference
Diethyl Phthalate (DEP)UV/H₂O₂- acs.org
Di-n-Butyl Phthalate (DBP)UV/H₂O₂- acs.org
Benzoic AcidFenton Chemistry- usgs.gov
BenzoateAqueous PhaseHigh researchgate.netrsc.org

Data specific to this compound is not available. The table shows that related aromatic esters and benzoate are reactive towards hydroxyl radicals.


Hydrolytic Stability in Various Environmental Matrices

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would break the compound into 3-hydroxybiphenyl and benzoic acid. The rate of this reaction is highly dependent on pH and temperature, and can be catalyzed by acids, bases, or enzymes (e.g., esterases) in the environment.

Under neutral pH conditions, the hydrolysis of many esters is slow. However, the rate increases significantly under acidic or, more notably, alkaline conditions. A study on the chemical stability of various benzoate esters in a base medium demonstrated that the structure of the alcohol and acid moieties influences the hydrolysis rate. For example, phenyl benzoate was found to hydrolyze rapidly (half-life of 11 minutes), which was attributed to the stability of the resulting phenoxide ion. nih.gov In contrast, the hydrolysis rate for alkyl benzoates decreased with increasing size of the alkyl group. nih.gov The presence of a biphenyl group, as in methyl [1,1′-biphenyl]-4-carboxylate, also affects stability. nih.gov Enzymatic hydrolysis, mediated by carboxylesterases present in microorganisms and aquatic organisms, can also be a significant degradation pathway for esters in environmental systems. nih.govsemanticscholar.org

Table 2: Chemical and Biological Hydrolysis Half-Lives of Structurally Related Esters This table presents data for analogous compounds to infer the potential behavior of this compound.

CompoundConditionHalf-life (t½)Reference
Methyl benzoateBase Hydrolysis14 min nih.gov
Ethyl benzoateBase Hydrolysis14 min nih.gov
n-Propyl benzoateBase Hydrolysis19 min nih.gov
n-Butyl benzoateBase Hydrolysis21 min nih.gov
Phenyl benzoateBase Hydrolysis11 min nih.gov
Methyl benzoateRat Plasma36 min nih.gov
Phenyl benzoateRat Plasma7 min nih.gov

Data specific to this compound is not available. The data indicates that benzoate esters are susceptible to both chemical and biological hydrolysis.


Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. These processes are effective for treating recalcitrant compounds that are not easily removed by conventional methods.

Ozonation involves the use of ozone (O₃) as a powerful oxidant. Ozone can react with organic compounds through two main pathways: direct reaction with the ozone molecule or indirect reaction with hydroxyl radicals formed from ozone decomposition in water. The rate of ozone decomposition and •OH formation is strongly pH-dependent, increasing at higher pH values.

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) under acidic conditions to generate hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV or solar light to photochemically reduce Fe³⁺ back to Fe²⁺, which accelerates the catalytic cycle and generates additional •OH radicals. researchgate.net

AOPs like the Fenton and photo-Fenton processes are highly effective for the degradation of stable aromatic compounds. Research on the degradation of polychlorinated biphenyls (PCBs) using Fenton's reagent has demonstrated a gradual decrease in the concentration of these persistent pollutants over time. pjoes.comresearchgate.net Similarly, the photo-Fenton process has proven effective for degrading aromatic esters like phthalates and other complex molecules like bisphenol A. researchgate.netmdpi.com The mechanism involves the non-selective attack of hydroxyl radicals on the aromatic rings and other parts of the this compound molecule, leading to hydroxylation, ring cleavage, and ultimately, mineralization. e3s-conferences.org The efficiency of the photo-Fenton process is generally higher than the conventional Fenton process due to the enhanced production of reactive radicals. researchgate.netupc.edu

Table 3: Degradation Efficiency of Related Compounds Using Fenton and Photo-Fenton Processes This table presents data for analogous compounds to infer the potential behavior of this compound.

CompoundProcessConditionsDegradation EfficiencyReference
Polychlorinated Biphenyls (PCBs)Fenton96 hoursSignificant decrease pjoes.comresearchgate.net
Diethyl phthalate (DEP)Fenton30 min, pH 319% researchgate.net
Diethyl phthalate (DEP)Photo-Fenton90 min, pH 322% researchgate.net
Bis(2-ethylhexyl) phthalate (DEHP)Fenton30 min, pH 384% researchgate.net
Bis(2-ethylhexyl) phthalate (DEHP)Photo-Fenton90 min, pH 397% researchgate.net
Bisphenol A (BPA)Photo-Fenton10 minComplete degradation upc.edu

Data specific to this compound is not available. The data shows high efficiency of Fenton-based AOPs for degrading structurally similar persistent organic pollutants.


Biodegradation Studies (Non-Specific Microbial Systems, focusing on chemical transformation)

Given the absence of direct experimental data on the biodegradation of this compound, its metabolic fate in non-specific microbial systems is inferred from the known degradation pathways of its constituent chemical moieties: biphenyl and benzoate esters. The primary transformation is anticipated to be the hydrolysis of the ester bond, a common reaction mediated by a wide range of microbial esterases. This initial cleavage would yield 3-hydroxybiphenyl and benzoic acid.

Microbial Transformation Pathways

The microbial transformation of this compound is hypothesized to proceed through a two-stage process, initiated by the enzymatic cleavage of the ester linkage.

Stage 1: Ester Hydrolysis

Microorganisms, including various bacteria and fungi, are known to produce esterases that catalyze the hydrolysis of ester bonds. This reaction would break down this compound into 3-hydroxybiphenyl and benzoic acid. This step is generally considered a detoxification process, as it breaks down the parent molecule into smaller, often less lipophilic, compounds.

Stage 2: Degradation of Intermediates

Following hydrolysis, the resulting intermediates, 3-hydroxybiphenyl and benzoic acid, would be further degraded by microbial communities.

Degradation of 3-hydroxybiphenyl: The microbial degradation of hydroxylated biphenyls typically involves further hydroxylation of the aromatic rings, followed by ring cleavage. nih.gov Bacteria capable of degrading biphenyl, such as Pseudomonas, Rhodococcus, and Sphingomonas, often possess dioxygenase enzymes that can act on hydroxylated biphenyls. medcraveonline.com The introduction of a second hydroxyl group would lead to the formation of a dihydroxybiphenyl, which is then susceptible to ring fission, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.

Degradation of Benzoic Acid: Benzoic acid is a well-studied intermediate in the degradation of many aromatic compounds and is readily metabolized by a diverse range of microorganisms. stuba.sk The degradation of benzoic acid typically proceeds through the formation of catechol, which is then subject to either ortho- or meta-cleavage, depending on the microbial species and the specific enzymatic machinery present. nih.gov These pathways convert the aromatic ring into aliphatic compounds that are subsequently funneled into central metabolic pathways.

Sorption and Desorption Behavior in Soils and Sediments

The sorption and desorption behavior of this compound in soils and sediments is expected to be influenced by the physicochemical properties of both the compound and the environmental matrix. As a moderately hydrophobic molecule, it is likely to exhibit some degree of partitioning to soil organic matter and clay minerals.

The biphenyl moiety contributes to the compound's hydrophobicity, suggesting a tendency for sorption to organic carbon in soils and sediments. researchgate.net However, the presence of the polar hydroxyl group and the ester functionality will modify this behavior compared to unsubstituted biphenyl. The hydroxyl group can participate in hydrogen bonding with soil components, which could either increase or decrease sorption depending on the specific nature of the soil matrix. nih.gov

The sorption of biphenyl has been shown to be influenced by soil organic matter content and the type of clay minerals present. internationalscholarsjournals.comresearchgate.net For instance, biphenyl exhibits stronger sorption in soils with higher organic carbon content. nih.gov The sorption to clay minerals like montmorillonite (B579905) is also significant. internationalscholarsjournals.com

Below is a table summarizing the sorption coefficients (Kd) for biphenyl in various soil components, which can serve as a baseline for estimating the behavior of this compound.

SorbentSorption Coefficient (Kd)Reference
Kaolinite0.1 - 9.1 cm³/g internationalscholarsjournals.com
Illite20.3 - 120 cm³/g internationalscholarsjournals.com
Bentonite20.3 - 120 cm³/g internationalscholarsjournals.com
Humic AcidsLog Koc = 3.27 nih.gov

This table is for illustrative purposes and shows data for biphenyl, not this compound.

Volatilization and Atmospheric Transport Modeling

The potential for volatilization and subsequent atmospheric transport of this compound is expected to be low. Volatilization is governed by a compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

The parent compound, biphenyl, is considered semi-volatile and can undergo atmospheric transport. lancs.ac.uk However, the addition of the hydroxyl and benzoate functional groups to the biphenyl structure will significantly decrease its volatility. The hydroxyl group, in particular, increases the molecule's polarity and its ability to form hydrogen bonds, which lowers its vapor pressure and increases its water solubility. nih.gov This results in a lower Henry's Law constant compared to biphenyl.

The table below presents the Henry's Law constants for biphenyl and related compounds to provide context for the expected volatility of this compound.

CompoundHenry's Law Constant (atm·m³/mol)Reference
Biphenyl3.08 x 10⁻⁴ nih.gov
Benzoic acid1.1 x 10⁻⁷ copernicus.org

This table provides data for related compounds to infer the properties of this compound.

Given the significantly lower volatility of benzoic acid compared to biphenyl, it is reasonable to infer that this compound will have a low potential for volatilization from soil and water surfaces. Consequently, long-range atmospheric transport is not anticipated to be a significant environmental fate process for this compound.

Advanced Analytical Methodologies for the Detection and Quantification of 1,1 Biphenyl 3 Ol, Benzoate in Non Biological Matrices

Chromatographic Separations for Complex Samples

Chromatography is a cornerstone technique for the analysis of organic compounds. agriculturejournals.cz It involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. shimadzu.com For a compound like [1,1'-Biphenyl]-3-ol, benzoate (B1203000), which possesses aromatic rings and an ester functional group, several chromatographic techniques are particularly effective.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally labile compounds. twistingmemoirs.com For [1,1'-Biphenyl]-3-ol, benzoate, reversed-phase HPLC is the most common approach, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Biphenyl-based stationary phases have gained popularity for analyzing aromatic compounds, offering alternative selectivity to traditional C18 columns due to enhanced π-π interactions between the stationary phase and the aromatic rings of the analyte. chromatographyonline.comqub.ac.uknih.gov This can lead to improved resolution and separation from other aromatic compounds in the sample. qub.ac.uk The mobile phase typically consists of a mixture of water with organic solvents like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation in a reasonable time. qub.ac.ukjuniperpublishers.com

A variety of detectors can be coupled with HPLC for the detection and quantification of this compound.

UV-Vis Detectors: Given the aromatic structure, the compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum, making UV-Vis detection a simple and robust method for quantification. juniperpublishers.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. nih.gov MS detectors can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation patterns, which is particularly useful for complex matrices where co-elution with interfering compounds might occur. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis
ParameterCondition
Column Biphenyl (B1667301) Stationary Phase (e.g., 150 x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C chromatographyonline.com
Injection Volume 5 µL
Detector UV at 254 nm or Mass Spectrometer (ESI+)

Gas Chromatography (GC) with Mass Spectrometric Detection (GC-MS)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov this compound, due to its molecular weight and structure, is amenable to GC analysis, which offers high resolution and efficiency. nih.gov In GC, the sample is vaporized and swept through a capillary column by an inert carrier gas (the mobile phase). shimadzu.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.

For biphenyl derivatives and benzoates, columns with a non-polar or medium-polarity stationary phase, such as those based on 5% phenyl methylpolysiloxane, are commonly used. researchgate.net The choice of column and temperature programming is critical to achieve baseline separation from potential isomers or structurally related impurities. nih.gov

Mass Spectrometry (MS) is the detector of choice for GC in trace analysis. agriculturejournals.cz As the separated compounds elute from the column, they are ionized (typically by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio. gcms.cz This provides a unique "fingerprint" or mass spectrum for the compound, allowing for unambiguous identification and quantification even at very low concentrations. nih.govgcms.cz

Table 2: Typical GC-MS Operating Conditions for this compound
ParameterCondition
Column 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) researchgate.net
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 m/z

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines the advantages of both liquid and gas chromatography. shimadzu.comteledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. shimadzu.com Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. twistingmemoirs.comchromatographytoday.com

SFC is well-suited for the analysis of a wide range of small organic molecules, including aromatic esters. chromatographytoday.com The technique is particularly advantageous for separating complex mixtures. teledynelabs.com By using CO₂ as the primary mobile phase component, SFC significantly reduces the consumption of organic solvents, making it a "greener" analytical alternative. twistingmemoirs.com The polarity of the mobile phase can be adjusted by adding small amounts of a polar co-solvent, such as methanol, to optimize the separation. chromatographytoday.com Detection in SFC is commonly performed using UV-Vis detectors or mass spectrometers, similar to HPLC.

Table 3: Illustrative SFC Method Parameters
ParameterCondition
Column Substituted Phenyl Phase (e.g., 100 x 3.0 mm, 2.7 µm) chromatographytoday.com
Mobile Phase Supercritical CO₂ with a Methanol co-solvent gradient (5% to 40%)
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detector UV at 254 nm or MS

Sample Preparation Techniques for Matrix Interference Mitigation

The primary goal of sample preparation is to extract the analyte of interest from the sample matrix and concentrate it while removing interfering substances that could compromise the chromatographic analysis. nih.govscispace.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that has largely replaced traditional liquid-liquid extraction for many applications due to its efficiency, lower solvent consumption, and potential for automation. scispace.com The technique involves passing a liquid sample through a sorbent bed that retains the analyte. scispace.com Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.

For a non-polar analyte like this compound, a reversed-phase SPE sorbent such as C18 or a phenyl-based material is highly effective. phenomenex.com The phenyl sorbent can provide additional selectivity through π-π interactions with the analyte's aromatic rings. phenomenex.com

The general steps for SPE are:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or the sample matrix buffer to prepare it for sample loading.

Loading: The sample is passed through the sorbent, where the analyte is retained.

Washing: A weak solvent is used to wash away matrix interferences that are not strongly retained.

Elution: A small volume of a strong organic solvent is used to desorb and collect the purified analyte.

Table 4: General Reversed-Phase SPE Protocol for this compound
StepSolvent/SolutionPurpose
Condition 1 mL MethanolSolvates the sorbent functional groups
Equilibrate 1 mL Deionized WaterPrepares sorbent for aqueous sample
Load Pre-treated SampleAnalyte is retained on the sorbent
Wash 1 mL 5% Methanol in WaterRemoves polar interferences
Elute 1 mL MethanolDesorbs the analyte of interest

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classical sample preparation method based on the differential partitioning of a compound between two immiscible liquid phases. nih.gov To extract this compound from an aqueous matrix, a water-immiscible organic solvent with a high affinity for the analyte, such as dichloromethane (B109758) or a hexane/ether mixture, would be selected. nih.gov

The process involves vigorously mixing the sample with the extraction solvent and then allowing the two phases to separate. The analyte, being more soluble in the organic phase, is transferred from the aqueous phase. The organic layer containing the analyte is then collected. This process may be repeated to improve recovery. While effective, LLE can be time-consuming, requires large volumes of organic solvents, and can suffer from issues like emulsion formation. scispace.com

Advanced Microextraction Techniques

Traditional sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be time-consuming and require significant amounts of organic solvents. nih.gov Advanced microextraction techniques offer miniaturized, faster, and more environmentally friendly alternatives for isolating and pre-concentrating analytes from complex environmental samples. nih.govtbzmed.ac.ir While specific studies on this compound are not extensively documented, methodologies developed for related phenolic compounds and biphenyls are highly applicable.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. superchroma.com.tw The fiber is exposed to the sample or its headspace, and analytes adsorb to the coating. Subsequently, the fiber is transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for thermal desorption and analysis. tbzmed.ac.ir The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a compound like this compound, a polyacrylate (PA) or polydimethylsiloxane (B3030410) (PDMS) fiber would be suitable. jeaht.org Optimization of parameters such as extraction time, sample pH, and salt concentration is necessary to achieve high extraction efficiency. jeaht.org

Liquid-Phase Microextraction (LPME): LPME is another miniaturized sample preparation technique that utilizes a small volume of an organic solvent to extract analytes. nih.gov In hollow-fiber LPME (HF-LPME), a porous polypropylene (B1209903) hollow fiber is impregnated with an organic solvent and placed in the sample. mdpi.comresearchgate.net The analytes partition from the aqueous sample into the organic phase within the fiber. mdpi.com This technique offers high enrichment factors and excellent sample clean-up. mdpi.com For this compound, a non-polar organic solvent would be selected to facilitate extraction. The method is valued for its simplicity, low cost, and minimal solvent consumption. mdpi.com

Table 1: Comparison of Advanced Microextraction Techniques for Phenolic Compounds

TechniquePrincipleAdvantagesTypical Solvents/FibersApplicability to this compound
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fiber.Solvent-free, simple, fast, easily automated. jeaht.orgPolyacrylate (PA), Polydimethylsiloxane (PDMS). jeaht.orgHigh, due to its phenolic and biphenyl structure.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)Partitioning of analytes into a supported liquid membrane in a porous fiber. mdpi.comHigh enrichment factor, excellent clean-up, low solvent usage. mdpi.comNon-polar solvents like 1-octanol, n-dodecane.High, suitable for extracting semi-polar compounds from aqueous matrices.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net

For neutral or hydrophobic compounds like this compound, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) is particularly effective. wikipedia.orgeurjchem.com In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC). kapillarelektrophorese.com These micelles act as a pseudo-stationary phase, and analytes partition between the micelles and the surrounding aqueous buffer, allowing for the separation of neutral molecules. wikipedia.org

The separation of benzoate and related derivatives has been successfully demonstrated using CE. nih.govresearchgate.net For instance, a study on the analysis of benzoate derivatives used a phosphate (B84403) buffer, achieving rapid separation. nih.gov The addition of cyclodextrins or organic modifiers to the buffer can further enhance the resolution of structurally similar isomers. nih.govnih.gov

Table 2: Illustrative MEKC Method Parameters for Separation of Biphenyl Compounds

ParameterConditionReference
CapillaryFused silica (B1680970) (e.g., 50 µm i.d., 50 cm length) nih.gov
Buffer7.5 mM Borate in 40% (v/v) Acetonitrile nih.gov
Surfactant0.5% (w/v) Polysodium undecyl sulfate (B86663) (poly-SUS) nih.gov
pH9.2 nih.gov
Applied Voltage30 kV nih.gov
Temperature25 °C nih.gov
DetectionUV-Vis Detector scirp.org

Development of Novel Sensor Technologies for Environmental Monitoring (excluding biological sensing)

The development of novel sensor technologies offers the potential for rapid, real-time, and on-site monitoring of environmental pollutants like this compound. rdworldonline.com Electrochemical sensors are particularly promising due to their high sensitivity, portability, and low cost. rdworldonline.commdpi.com

These sensors typically work by measuring the change in electrical current or potential resulting from the oxidation or reduction of the target analyte at the surface of a modified electrode. researchgate.net For phenolic compounds, various materials have been explored to modify electrodes to enhance their catalytic activity and selectivity. mdpi.com These materials include transition metal oxides, carbon nanotubes, and graphene. rdworldonline.commdpi.comresearchgate.net

For instance, a glassy carbon electrode (GCE) modified with a graphene/polymer film has been used for the determination of phenols in aqueous solutions. researchgate.net Such sensors can exhibit a linear response to increasing concentrations of the analyte, with low detection limits. mdpi.com While specific sensors for this compound have not been detailed, the phenolic group in its structure makes it a suitable candidate for detection by electrochemical sensors developed for general phenolic compounds. scirp.org

Table 3: Performance of a Graphene-Based Electrochemical Sensor for Phenol Detection

ParameterValueReference
Linear Range1–500 µM mdpi.com
Limit of Detection (LOD)0.1 µM mdpi.com
Response Time< 5 seconds rdworldonline.com
Recovery in Tap Water95.8% - 103.1% mdpi.com

Validation of Analytical Methods: Accuracy, Precision, Limit of Detection, Limit of Quantification

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. wjarr.comajrconline.org The key parameters for method validation include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). eirgenix.comwho.int

Accuracy: This refers to the closeness of the measured value to the true or accepted value. youtube.com It is often assessed by performing recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. scirp.org For environmental analysis, recovery values between 80-120% are generally considered acceptable. neliti.com

Precision: Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is typically expressed as the relative standard deviation (RSD) of the results. ijprajournal.com Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). youtube.com An RSD of less than 15% is often required for trace analysis.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. youtube.com It is often determined based on the signal-to-noise ratio, typically at a ratio of 3:1. scirp.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. youtube.com It is commonly established at a signal-to-noise ratio of 10:1. scirp.org

Table 4: Typical Validation Parameters for an HPLC Method for a Benzoate Compound

ParameterAcceptance CriteriaExample ResultReference
Accuracy (% Recovery)80 - 120%98.8% - 101.1% arlok.com
Precision (% RSD)≤ 15%Intra-day: 0.90%, Inter-day: 0.91% omicsonline.org
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 36.52 ppb neliti.com
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 1019.75 ppb neliti.com

1,1 Biphenyl 3 Ol, Benzoate As a Precursor or Intermediate in Advanced Organic Synthesis

Synthesis of Novel Biphenyl (B1667301) Derivatives through Ester Modification

The benzoate (B1203000) group in [1,1'-Biphenyl]-3-ol, benzoate can be readily modified to yield a variety of novel biphenyl derivatives. A primary transformation is the hydrolysis of the ester linkage to produce 3-hydroxybiphenyl and benzoic acid. This reaction is typically achieved under basic or acidic conditions and provides a gateway to further functionalization of the hydroxyl group.

Subsequent reactions of the liberated 3-hydroxybiphenyl can lead to a wide range of derivatives. For instance, etherification reactions can be employed to introduce new functional groups. The general synthesis of biphenyl derivatives often involves coupling reactions, such as the Suzuki-Miyaura reaction, to construct the biphenyl core itself. rsc.org However, starting with a pre-formed biphenyl skeleton like in this compound allows for more targeted modifications.

The ester group itself can also be the site of reaction. For example, transesterification reactions can be performed to replace the benzoate group with other ester functionalities, thereby tuning the properties of the molecule. While direct modification of the benzoate ester on this specific molecule is not extensively documented, the principles of ester chemistry are well-established.

A significant area of biphenyl chemistry involves the synthesis of biologically active compounds. For instance, various biphenyl derivatives have been developed as potent inhibitors for therapeutic targets. nih.gov The synthesis of such complex molecules often relies on the strategic functionalization of simpler biphenyl precursors.

Table 1: Potential Reactions for Ester Modification of this compound

Reaction TypeReagents and ConditionsProduct TypePotential Applications
HydrolysisNaOH (aq), heat or HCl (aq), heat3-HydroxybiphenylPrecursor for polymers, ligands, and other functional materials
TransesterificationAlcohol, acid or base catalystDifferent biphenyl estersFine-tuning of physical and chemical properties
AmmonolysisAmmonia or aminesBiphenyl amidesSynthesis of biologically active molecules

Applications in Polymer Science (e.g., as a monomer or cross-linking agent)

The biphenyl unit is a key structural motif in various high-performance polymers, including liquid crystal polymers (LCPs). tandfonline.comwikipedia.org These materials exhibit exceptional thermal stability, mechanical strength, and chemical resistance. tandfonline.comwikipedia.org While this compound itself is not directly used as a monomer, its hydrolysis product, 3-hydroxybiphenyl, is a valuable building block for polyesters and other polymers. mdpi.com

The synthesis of wholly aromatic copolyesters can be achieved through the melt acidolysis polycondensation of hydroxybenzoic acids and their derivatives. mdpi.com In this context, 3-hydroxybiphenyl can be incorporated into the polymer backbone to enhance properties such as the glass transition temperature. mdpi.com The biphenyl moiety's rigidity contributes to the ordered structures found in liquid crystal polymers. tandfonline.comacs.orgrsc.orgacs.org

Furthermore, after hydrolysis, the resulting 3-hydroxybiphenyl can be used in the synthesis of poly(phenylene ether)s (PPEs), another class of high-performance thermoplastics. nih.gov The general synthesis involves the oxidative coupling of phenols.

While not a direct monomer, the bifunctional nature of the hydrolyzed product (a phenol) suggests that this compound could be considered a masked monomer. The benzoate group acts as a protecting group for the hydroxyl functionality, which can be deprotected in situ or in a separate step before polymerization. This strategy can be useful in controlling the polymerization process. Additionally, bifunctional biphenyl derivatives can act as cross-linking agents to improve the properties of existing polymers.

Table 2: Potential Polymer Applications of this compound (via its derivatives)

Polymer TypeMonomer(s) Derived from this compoundKey Properties of Polymer
Aromatic Polyesters3-HydroxybiphenylHigh thermal stability, liquid crystalline properties
Poly(phenylene ether)s3-HydroxybiphenylHigh-performance thermoplastic with good mechanical properties

Role in Material Science and Advanced Functional Materials

Biphenyl derivatives are integral to the development of advanced functional materials, particularly in the realm of liquid crystals and organic electronics. tandfonline.comacs.orgresearchgate.net The rigid and planar structure of the biphenyl unit promotes the formation of ordered phases, which is a prerequisite for liquid crystalline behavior. tandfonline.comrsc.org

Smectic liquid crystalline structures based on 4,4'-alkyl substituted biphenyl moieties have been synthesized and exhibit high thermal stability, making them suitable for processing with commercial polymers at elevated temperatures. tandfonline.com While the substitution pattern of this compound differs, the underlying principle of using the biphenyl core to induce liquid crystallinity remains relevant. The benzoate group itself can influence the mesomorphic properties of the molecule.

In the field of organic light-emitting diodes (OLEDs), fluorinated biphenyls are used to develop the emissive layers. rsc.org The ability to functionalize the biphenyl core allows for the tuning of the electronic and photophysical properties of these materials. Starting from this compound, one could envision synthetic routes to such advanced materials through modification of the aromatic rings or the hydroxyl group after deprotection.

Development of Biphenyl-based Ligands for Catalysis

Biphenyl-based phosphine (B1218219) ligands are a cornerstone of modern catalysis, particularly in cross-coupling reactions. rsc.orgnih.govacs.org These ligands are known for their ability to promote efficient and selective catalytic transformations. An improved synthesis of functionalized biphenyl-based phosphine ligands has been developed, which is a one-pot procedure involving the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.govacs.org

Starting from this compound, one could access biphenyl-based phosphine ligands. A plausible synthetic route would involve the hydrolysis of the ester to yield 3-hydroxybiphenyl. The hydroxyl group could then be converted to a better leaving group, such as a triflate, which can then participate in coupling reactions to introduce a phosphine moiety. Alternatively, the hydroxyl group can direct ortho-lithiation, followed by reaction with a chlorophosphine.

The development of new biphenyl-based ligands is an active area of research. researchgate.netcapes.gov.br For instance, biphenyl sulfonic acid ligands have been reported for the catalytic C-N cross-coupling of aryl halides with anilines and secondary amines. nih.gov The synthesis of binaphthyl-based phosphine and phosphite (B83602) ligands has also been extensively reviewed, highlighting their importance in asymmetric catalysis. rsc.org Gold(III) complexes with biphenyl phosphine ancillary ligands have also been synthesized and show interesting optical properties. acs.org

Table 3: Proposed Synthetic Steps for a Biphenyl-based Phosphine Ligand from this compound

StepTransformationReagents
1Hydrolysis of the esterNaOH (aq)
2Conversion of hydroxyl to triflateTriflic anhydride, pyridine
3Palladium-catalyzed phosphinationHP(Cy)₂, Pd catalyst, base

Transformation into Related High-Value Chemicals

This compound can be transformed into a variety of other high-value chemicals. The most straightforward transformation is its hydrolysis to 3-hydroxybiphenyl and benzoic acid. nih.govbldpharm.comnist.govmatrix-fine-chemicals.comaccustandard.comnist.gov Both of these products have significant industrial applications. 3-Hydroxybiphenyl is a metabolite of biphenyl and can be used as a starting material for other chemical syntheses. nist.govnist.gov Benzoic acid is a widely used preservative and a precursor to many other chemicals. wikipedia.org

Further functionalization of the biphenyl core can lead to a range of specialty chemicals. For example, sulfonation of biphenyl, followed by hydrolysis, yields hydroxybiphenyls that are useful fungicides. wikipedia.org Nitration of 3-hydroxybiphenyl can also lead to nitro-substituted derivatives with potential applications in various fields.

Biocatalysis offers a green and selective route for the transformation of biphenyl derivatives. acs.orgillinois.eduyoutube.comnih.gov For instance, enzymes can be used for the selective hydroxylation of aromatic rings. While specific biocatalytic transformations of this compound are not reported, the general principles of enzyme-catalyzed reactions on biphenyl scaffolds suggest potential pathways for its conversion.

The synthesis of biphenyl derivatives with specific functionalities is crucial for various applications, including the development of new pharmaceuticals and materials. rsc.orgnih.gov The versatility of the biphenyl scaffold, as present in this compound, makes it a valuable starting point for accessing these high-value chemicals.

Emerging Research Avenues and Interdisciplinary Perspectives for Biphenyl Benzoate Chemistry

Integration with Flow Chemistry and Microreactor Technology

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, with a move away from traditional batch processing towards continuous flow chemistry. jst.org.inpolimi.it This transition is driven by the numerous advantages offered by microreactor technology, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. polimi.itnih.gov

While specific studies on the flow synthesis of [1,1'-Biphenyl]-3-ol, benzoate (B1203000) are not yet prevalent in the literature, the general principles of flow chemistry are highly applicable to its synthesis, which typically involves esterification reactions. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and reduced byproduct formation compared to batch methods. nih.gov For instance, the esterification of a carboxylic acid with a phenol, a key step in synthesizing biphenyl (B1667301) benzoates, can be efficiently performed in a heated flow reactor, potentially with a solid-supported catalyst to simplify purification.

The benefits of employing microreactors for such syntheses are summarized in the table below:

Feature of Microreactor TechnologyAdvantage for Biphenyl Benzoate Synthesis
High surface-area-to-volume ratioSuperior heat exchange for better temperature control and safety.
Efficient mixingIncreased reaction rates and yields.
Precise control of reaction parametersOptimization of product selectivity and minimization of impurities.
ScalabilitySeamless transition from laboratory-scale synthesis to industrial production. polimi.it
In-line purificationIntegration of purification steps, leading to a more streamlined process.

Future research in this area will likely focus on developing dedicated flow processes for the synthesis of a variety of substituted biphenyl benzoates, including the title compound. This could involve the design of novel microreactors and the integration of in-line analytical techniques for real-time monitoring and optimization.

Sustainable Synthesis and Circular Economy Considerations

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical synthesis routes. jddhs.comunibo.it For biphenyl benzoate chemistry, this translates to a focus on developing more environmentally benign synthetic methods and considering the entire lifecycle of the materials produced.

Sustainable synthesis approaches for [1,1'-Biphenyl]-3-ol, benzoate could involve the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. jddhs.com For example, replacing traditional hazardous solvents with bio-based alternatives or even performing reactions under solvent-free conditions would significantly improve the environmental footprint of the synthesis. researchgate.net The use of highly efficient and recyclable catalysts, such as solid acid catalysts for esterification, can also contribute to a more sustainable process. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can further reduce waste and improve efficiency. researchgate.net

From a circular economy perspective, the focus is on the design of biphenyl benzoate-containing materials, such as polymers, that can be easily recycled or upcycled. rsc.orgrsc.org This could involve incorporating dynamic covalent bonds into the polymer structure, which would allow for depolymerization and recovery of the monomeric units under specific conditions. rsc.org The chemical recycling of polyesters containing biphenyl benzoate moieties, for instance, could yield valuable chemical building blocks that can be used to produce new materials, thus closing the loop and reducing the reliance on virgin feedstocks. rsc.org

Key considerations for sustainable synthesis and circular economy are outlined below:

PrincipleApplication to Biphenyl Benzoate Chemistry
Green Solvents Utilization of biodegradable and less toxic solvents.
Renewable Feedstocks Exploration of bio-based routes to biphenyl and benzoate precursors.
Catalysis Development of highly active and recyclable catalysts to minimize waste.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the final product. jddhs.com
Design for Recycling Incorporating features into materials that facilitate their disassembly and reuse. nih.gov

Advanced Materials Incorporating Biphenyl Benzoate Moieties

The rigid and planar structure of the biphenyl moiety, combined with the polar ester linkage, makes biphenyl benzoates attractive building blocks for a variety of advanced materials. arabjchem.org Research in this area is focused on tailoring the molecular structure of these compounds to achieve specific material properties.

One of the most promising applications of biphenyl benzoate derivatives is in the field of liquid crystals. nih.govgoogle.com The elongated shape and anisotropic properties of these molecules allow them to self-assemble into ordered phases that can be manipulated by external stimuli such as electric fields. This makes them suitable for use in display technologies and optical switching devices. google.com The specific substitution pattern on the biphenyl and benzoate rings can be varied to tune the mesophase behavior and electro-optical properties of the resulting liquid crystals. sci-hub.se

Biphenyl benzoate moieties are also being incorporated into polymer backbones to create high-performance materials. nih.gov These polymers can exhibit enhanced thermal stability, mechanical strength, and unique optical properties. For example, poly(aryl ether-bisketone)s containing biphenyl units have been shown to be tough and have high glass transition temperatures. The introduction of the benzoate group can further modify the polymer's properties, such as its solubility and processability.

Material ClassRole of Biphenyl Benzoate MoietyPotential Applications
Liquid Crystals Forms the rigid core responsible for mesophase formation. nih.govDisplays, sensors, optical devices. google.comresearchgate.net
High-Performance Polymers Enhances thermal stability and mechanical properties. nih.govAerospace, electronics, membranes.
Photosensitive Materials Can act as a chromophore for light-induced reactions.Photoresists, optical data storage.

Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for understanding the relationship between the molecular structure of biphenyl benzoates and their chemical reactivity. nih.gov Theoretical studies, particularly those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformational preferences, and reaction mechanisms of these compounds. researchgate.net

Furthermore, the analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, which in turn can predict its reactivity towards electrophiles and nucleophiles. nih.gov For instance, the oxygen atoms of the ester group are expected to be nucleophilic centers, while the aromatic rings can undergo electrophilic substitution reactions. Understanding these structure-reactivity relationships is crucial for designing new synthetic routes and for predicting the chemical stability of materials based on this compound.

Theoretical MethodInsight Gained
Density Functional Theory (DFT) Accurate prediction of molecular geometry and electronic properties. researchgate.net
Molecular Dynamics (MD) Simulation of conformational changes and intermolecular interactions. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and non-covalent interactions.

Future Directions in Computational Studies

The future of computational research on this compound and related compounds will likely involve a combination of increasingly accurate theoretical methods and the application of these methods to more complex systems.

One key area of future research will be the use of time-dependent DFT (TD-DFT) to study the excited-state properties of these molecules. This will be particularly relevant for understanding their photophysical properties and for designing new photosensitive materials. For example, TD-DFT calculations can predict the absorption and emission spectra of these compounds, which is essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Another important direction will be the use of multiscale modeling approaches to bridge the gap between the molecular level and the macroscopic properties of materials. This could involve combining quantum mechanical calculations on individual molecules with classical molecular dynamics simulations of larger ensembles. Such an approach would allow for the prediction of material properties such as the phase behavior of liquid crystals or the mechanical properties of polymers.

Finally, the development of machine learning and artificial intelligence (AI) techniques will likely play an increasingly important role in the design of new biphenyl benzoate derivatives with tailored properties. By training AI models on large datasets of experimental and computational data, it may be possible to predict the properties of new compounds with high accuracy, thus accelerating the discovery of new materials.

Computational ApproachFuture Application
Time-Dependent DFT (TD-DFT) Prediction of photophysical properties for optoelectronic applications.
Multiscale Modeling Linking molecular structure to macroscopic material properties.
Machine Learning / AI High-throughput screening and design of new materials.

Conclusion: Synthesizing Knowledge and Identifying Future Research Trajectories

Summary of Key Academic Contributions

The academic contributions to the understanding of biphenyl (B1667301) esters are multifaceted, spanning from fundamental synthesis to the exploration of their functional properties. Research has yielded a wide array of these compounds with significant pharmacological activities and material science applications. arabjchem.orgijsdr.org

Key Research Findings in Biphenyl Esters:

Area of Contribution Description of Findings Potential Relevance to [1,1'-Biphenyl]-3-ol, benzoate (B1203000)
Synthesis Methodologies The development of efficient synthetic routes, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has been a major focus. arabjchem.orgnih.gov These methods allow for the versatile synthesis of substituted biphenyls, which are precursors to biphenyl esters.The synthesis of [1,1'-Biphenyl]-3-ol, benzoate would likely rely on these established coupling methods to create the core biphenyl structure, followed by esterification.
Liquid Crystal Properties A significant body of research has demonstrated that biphenyl-based molecules, including esters, are fundamental components of liquid crystalline materials. researchgate.netsci-hub.senih.gov The rigid biphenyl core contributes to the thermal stability and mesomorphic behavior of these compounds. nih.govThe structural characteristics of this compound suggest it could exhibit liquid crystalline properties, a key area for potential investigation.
Pharmacological Activities Biphenyl derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijsdr.orgresearchgate.net Specifically, some biphenyl-4-carboxylic acid esters have shown antifungal activity against pathogenic Candida species. jocpr.comThis suggests that this compound could be a candidate for screening in various biological assays to determine its therapeutic potential.
Materials Science Applications Beyond liquid crystals, biphenyl derivatives are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and as p-type semiconductors. nih.govbohrium.comnih.gov Their use as versatile photoredox photoinitiating systems in 3D printing has also been explored. mdpi.comThe electronic properties of the biphenyl system in this compound could make it a candidate for development in these advanced material applications.

Remaining Challenges in Biphenyl Ester Research

Despite the significant progress in the field of biphenyl esters, several challenges remain that hinder their full potential. These challenges span from synthetic difficulties to a complete understanding of their structure-property relationships.

One of the primary challenges lies in the synthesis of asymmetrically substituted biphenyls . While cross-coupling reactions are powerful, achieving high selectivity and yield for complex, multi-substituted biphenyl precursors can be difficult. arabjchem.org This is particularly relevant for compounds like this compound, where specific substitution patterns are required.

Another significant hurdle is the elucidation of structure-activity relationships (SAR) . For many of the observed biological activities, the precise molecular interactions and mechanisms of action are not fully understood. jocpr.com This makes the rational design of new, more potent biphenyl ester derivatives a challenging task.

In the realm of materials science, a key challenge is the fine-tuning of electronic and optical properties . For applications in areas like OLEDs and liquid crystal displays, precise control over properties such as birefringence, dielectric anisotropy, and charge-carrier mobility is essential. nih.govmdpi.com The relationship between the molecular structure of biphenyl esters and these macroscopic properties is complex and requires further investigation.

Finally, the environmental and toxicological profiles of many biphenyl derivatives are not well-characterized. While the focus has shifted from the highly toxic polychlorinated biphenyls (PCBs), the potential for adverse health and environmental effects of new biphenyl esters needs to be carefully assessed. mdpi.commarketresearch.com

Proposed Future Research Directives and Collaborative Opportunities

To address the existing challenges and to unlock the full potential of biphenyl esters, including compounds like this compound, several future research directives are proposed. These directives emphasize interdisciplinary collaboration to bridge the gaps between synthesis, characterization, and application.

Future Research Directions:

Development of Novel Synthetic Methodologies: There is a continuing need for more efficient, cost-effective, and environmentally friendly methods for the synthesis of substituted biphenyls. This includes the exploration of new catalysts and reaction conditions for cross-coupling reactions.

Computational Modeling and SAR Studies: Increased use of computational tools, such as density functional theory (DFT) and quantitative structure-activity relationship (QSAR) modeling, can aid in predicting the properties of new biphenyl esters and in understanding their biological and material properties. nih.govmdpi.com Collaboration between synthetic chemists and computational scientists will be crucial in this area.

Exploration of New Application Frontiers: While research into liquid crystals and pharmaceuticals is well-established, the potential of biphenyl esters in other areas, such as organic electronics, sensor technology, and agrochemicals, warrants further investigation. marketresearch.com24chemicalresearch.com

Investigation of Self-Assembling Properties: The ability of biphenyl derivatives to self-assemble into ordered structures is a promising area for future research. researchgate.net Understanding and controlling this self-assembly could lead to the development of novel nanomaterials with unique optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing [1,1'-Biphenyl]-3-ol and its benzoate derivatives?

  • Methodological Answer :

  • Esterification : Reacting phenol derivatives (e.g., [1,1'-Biphenyl]-3-ol) with benzoyl chloride in the presence of a base (e.g., NaOH) under controlled conditions yields benzoate esters. This method requires purification via recrystallization or column chromatography .
  • Suzuki-Miyaura Cross-Coupling : For biphenyl core synthesis, aryl boronic acids (e.g., (3-hydroxyphenyl)boronic acid) are coupled with aryl halides using palladium catalysts (e.g., XPhos-palladium precatalysts). Yields typically exceed 90% with optimized ligand systems .
  • Schiff Base Functionalization : Biphenyl aldehydes (e.g., 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde) can be esterified with benzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/DMAP), achieving ~76% yields .

Q. How is [1,1'-Biphenyl]-3-ol characterized structurally and functionally in academic research?

  • Key Techniques :

  • Spectroscopy :
  • 1H/13C NMR : Assign aromatic protons (δ 6.4–8.33 ppm for biphenyl systems) and ester carbonyls (δ ~165 ppm) .
  • IR : Identify hydroxyl (3120–3533 cm⁻¹), ester C=O (1710–1730 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) stretches .
  • Chromatography : HPLC or TLC (e.g., ACN:MeOH 1:1) confirms purity and monitors reaction progress .

Q. What safety protocols are critical when handling [1,1'-Biphenyl]-3-ol and its derivatives?

  • Hazard Mitigation :

  • Skin/Eye Protection : Use gloves and goggles; biphenyl derivatives may cause irritation .
  • Ventilation : Avoid inhalation of fine powders or vapors during synthesis .
  • Waste Disposal : Treat benzoate-containing waste as biohazardous due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for biphenyl benzoate synthesis?

  • Analytical Strategies :

  • Reaction Optimization : Screen palladium catalysts (e.g., trans-dichlorobis(XPhos)Pd(II)) to enhance cross-coupling efficiency. Yields vary with ligand steric/electronic properties .
  • Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dehalogenated intermediates or dimerization artifacts) .
  • Kinetic Studies : Monitor reaction progress via in situ NMR to identify rate-limiting steps (e.g., oxidative addition in Suzuki coupling) .

Q. What advanced analytical methods are suitable for studying biphenyl benzoate degradation in environmental or biological systems?

  • Methodological Recommendations :

  • High-Resolution Mass Spectrometry (HRMS) : Detect trace metabolites (e.g., hydroxylated or de-esterified products) in complex matrices .
  • Stability Testing : Expose compounds to simulated physiological conditions (pH 7.4, 37°C) and analyze degradation via UPLC-PDA .
  • Protein Binding Studies : Use fluorescence quenching or SPR to assess interactions with serum albumin or enzymes .

Q. How can biphenyl benzoates be functionalized for applications in drug discovery or materials science?

  • Functionalization Strategies :

  • Pharmacophore Integration : Attach aminocyclopropyl groups (e.g., OG-L002 derivatives) to enhance LSD1 inhibitory activity, confirmed via enzyme assays and cellular IC50 studies .
  • Polymer Synthesis : Incorporate biphenyl benzoates into liquid crystals or self-assembling materials by modifying alkyl chain length (e.g., 4-(decyloxy)benzoate derivatives) .
  • Fluorescent Probes : Conjugate with fluorophores (e.g., benzothiazole) for imaging or sensor development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Biphenyl]-3-ol, benzoate
Reactant of Route 2
[1,1'-Biphenyl]-3-ol, benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.